molecular formula C10H15NO4 B014810 3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)- CAS No. 73209-05-9

3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)-

Cat. No. B014810
CAS RN: 73209-05-9
M. Wt: 213.23 g/mol
InChI Key: VLSMHEGGTFMBBZ-UHFFFAOYSA-N
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Description

3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)- is a proline derivative, a pyrrolidinecarboxylic acid, and a dicarboxylic acid . It is also known by other names such as rac Kainic Acid .


Molecular Structure Analysis

The molecular formula of 3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)- is C10H15NO4 . The IUPAC name is 3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid . The InChI and Canonical SMILES representations provide more details about its molecular structure .


Physical And Chemical Properties Analysis

The molecular weight of 3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)- is 213.23 g/mol . It is an off-white solid that is soluble in dilute base and water .

Mechanism of Action

Target of Action

The primary target of 3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)-, also known as Kainic Acid, is the kainate receptor subtype . This receptor is a type of excitatory amino acid receptor that plays a crucial role in the transmission of excitatory signals in the central nervous system .

Mode of Action

Kainic Acid acts as an agonist for the kainate receptor subtype . This means it binds to this receptor and activates it. The activation of these receptors leads to the opening of ion channels that allow the flow of sodium and potassium ions across the cell membrane, resulting in the generation of an action potential .

Biochemical Pathways

The activation of kainate receptors by Kainic Acid triggers a cascade of biochemical events. These include the depolarization of the neuron, the influx of calcium ions, and the activation of second messenger systems . The exact pathways and their downstream effects can vary depending on the specific type of neuron and its location within the nervous system.

Result of Action

The activation of kainate receptors by Kainic Acid can have various effects at the molecular and cellular levels. These include changes in neuronal excitability, synaptic plasticity, and neurotoxicity . The specific effects can depend on factors such as the dose of Kainic Acid and the type of neurons involved.

Action Environment

The action, efficacy, and stability of Kainic Acid can be influenced by various environmental factors. These include the pH and temperature of the surrounding environment, the presence of other molecules that can interact with Kainic Acid, and the specific characteristics of the target neurons .

Safety and Hazards

The compound is harmful © according to the safety information . More specific safety and hazard information is not available in the retrieved resources.

properties

IUPAC Name

3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSMHEGGTFMBBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CNC(C1CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859403
Record name 2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Carboxymethyl)-4-isopropenylproline

CAS RN

487-79-6, 62137-25-1
Record name kainic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759587
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC152017
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152017
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)-
Reactant of Route 2
3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)-
Reactant of Route 3
3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)-
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3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)-
Reactant of Route 5
3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)-
Reactant of Route 6
3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)-

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